![molecular formula C18H20ClFN4O B6045743 2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide](/img/structure/B6045743.png)
2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group and a dimethylamino-tetrahydroquinazolinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide involves multiple steps, typically starting with the preparation of the chloro-fluorophenyl intermediate. This intermediate is then reacted with a dimethylamino-tetrahydroquinazoline derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group may enhance binding affinity, while the dimethylamino-tetrahydroquinazolinyl moiety can modulate the activity of the target. These interactions can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds include:
2-chloro-6-fluorophenylacetic acid: This compound shares the chloro-fluorophenyl group but lacks the quinazoline moiety.
[(2-chloro-6-fluorophenyl)methyl][2-(dimethylamino)-2-phenylethyl]amine: This compound has a similar structure but with different substituents on the phenyl ring. The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide lies in its combination of functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c1-24(2)18-21-10-12-15(7-4-8-16(12)23-18)22-17(25)9-11-13(19)5-3-6-14(11)20/h3,5-6,10,15H,4,7-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWHPHVFGNYYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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